molecular formula C21H21N5O2 B5865944 (E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5865944
M. Wt: 375.4 g/mol
InChI Key: KPSORQUNWGSRHJ-ZMOGYAJESA-N
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Description

(E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a triazole ring, and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the alkylation of the indole core with a suitable halide derivative of 3-methoxyphenoxyethyl.

    Formation of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.

    Final Coupling: The final step involves the coupling of the triazole ring with the indole core through a condensation reaction, forming the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the triazole ring or the methoxyphenoxyethyl side chain, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Reduced analogs with modified triazole or side chain structures.

    Substitution Products: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

(E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, leading to modulation of their activity.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenoxyethyl side chain but lacks the indole and triazole rings.

    2-Pyrrolidone: Contains a lactam ring similar to the indole core but lacks the triazole and methoxyphenoxyethyl side chain.

Uniqueness: (E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of an indole core, a triazole ring, and a methoxyphenoxyethyl side chain

Properties

IUPAC Name

(E)-1-[1-[2-(3-methoxyphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-16-20(13-24-25-14-22-23-15-25)19-8-3-4-9-21(19)26(16)10-11-28-18-7-5-6-17(12-18)27-2/h3-9,12-15H,10-11H2,1-2H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSORQUNWGSRHJ-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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